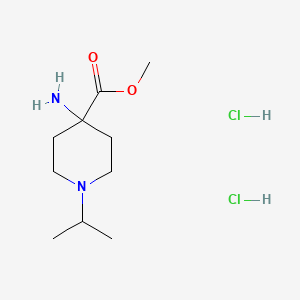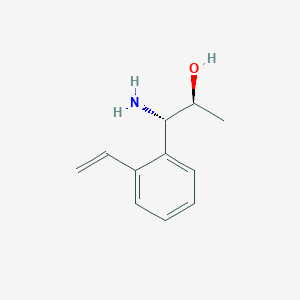
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a hydroxyl group, and an ethenyl-substituted phenyl ring. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral reducing agents. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The amino and hydroxyl groups are key functional groups that participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
Uniqueness
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can result in different reactivity and interactions compared to its stereoisomers, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1 |
InChI Key |
FTYJNULGKZXDNB-GZMMTYOYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C=C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




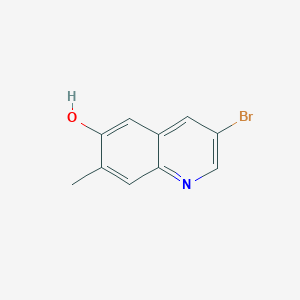
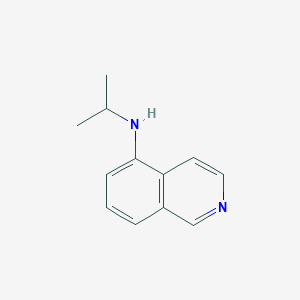
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)

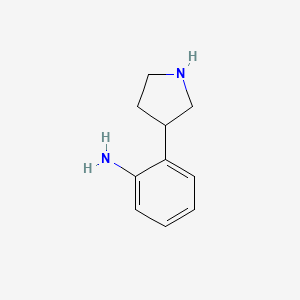
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
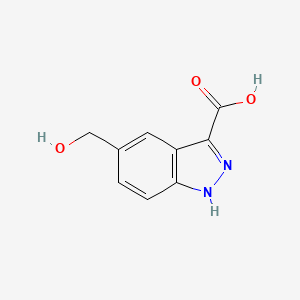
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)

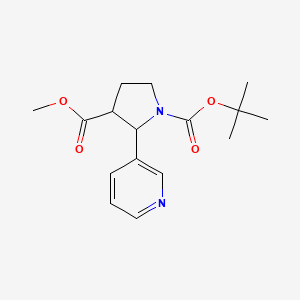
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)
